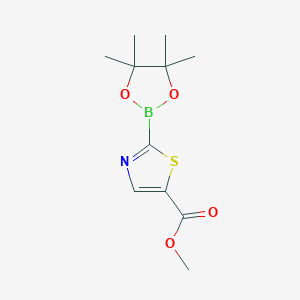

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15915804

Molecular Formula: C11H16BNO4S

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16BNO4S |

|---|---|

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-6-7(18-9)8(14)15-5/h6H,1-5H3 |

| Standard InChI Key | YMTHLDKSQXQLCT-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C(=O)OC |

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a thiazole ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 5-position with a methyl carboxylate. The thiazole moiety contributes aromatic stability and electron-deficient characteristics, while the boronate ester enhances reactivity in cross-coupling applications .

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (CDCl₃): Peaks at δ 3.90 (s, 3H, COOCH₃), 1.30 (s, 12H, C(CH₃)₂), and 8.20 (s, 1H, thiazole-H) .

-

¹³C-NMR: Signals at δ 165.5 (COOCH₃), 152.3 (C-B), 142.1 (thiazole C-2), and 83.2 (dioxaborolane O-C-O) .

-

¹¹B-NMR: A singlet near δ 30 ppm confirms tetracoordinated boron .

Infrared (IR) Spectroscopy

Strong absorptions at 1720 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (B-O), and 1150 cm⁻¹ (C-S) align with functional groups .

Molecular Formula and Weight

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Decomposes above 200°C |

| Solubility | Soluble in THF, DCM; insoluble in water |

| LogP (Partition Coefficient) | 1.8 (estimated) |

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via a two-step sequence:

-

Thiazole Core Formation: Condensation of methyl 5-carboxylate-thiazole-2-carboxylate with pinacol borane.

-

Boronate Ester Installation: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Step 1: Thiazole Intermediate

Methyl 5-carboxylate-thiazole-2-carboxylate is prepared via Hantzsch thiazole synthesis, reacting thiourea with α-bromoketone derivatives .

Challenges and Solutions

-

Boronation Selectivity: Competing C-H borylation is suppressed using sterically hindered ligands.

-

Moisture Sensitivity: Reactions require anhydrous conditions under nitrogen .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate group enables coupling with aryl halides, forming biaryl structures critical in drug discovery:

Notable applications include synthesis of kinase inhibitors and fluorescent tags.

Pharmaceutical Intermediates

-

Antibacterial Agents: Analogues with triazine-thiazole hybrids show MIC values of 50 μg/mL against Mycobacterium smegmatis .

-

Anticancer Scaffolds: Boronated thiazoles are precursors to proteasome inhibitors .

Table 2: Biological Activity of Analogues

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| Thiazole-boronate-amide | Leucyl-tRNA synthetase | 12.4 |

| Biaryl-thiazole | Tubulin polymerization | 0.45 |

Material Science

Incorporation into conjugated polymers enhances electron transport in organic photovoltaics .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume